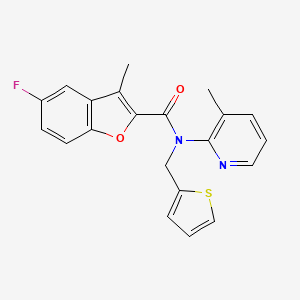![molecular formula C15H13ClN2OS2 B11352399 3-chloro-6-methyl-N-[(2-methyl-1,3-thiazol-4-yl)methyl]-1-benzothiophene-2-carboxamide](/img/structure/B11352399.png)
3-chloro-6-methyl-N-[(2-methyl-1,3-thiazol-4-yl)methyl]-1-benzothiophene-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-cloro-6-metil-N-[(2-metil-1,3-tiazol-4-il)metil]-1-benzotiofeno-2-carboxamida es un compuesto orgánico sintético que pertenece a la clase de derivados de benzotiofeno. Este compuesto se caracteriza por la presencia de un núcleo de benzotiofeno, que es un sistema de anillos fusionados que contiene anillos de benceno y tiofeno. El compuesto también contiene un anillo de tiazol, que es un anillo de cinco miembros que contiene átomos de azufre y nitrógeno. La presencia de estos anillos heterocíclicos confiere propiedades químicas y biológicas únicas al compuesto.
Métodos De Preparación
La síntesis de 3-cloro-6-metil-N-[(2-metil-1,3-tiazol-4-il)metil]-1-benzotiofeno-2-carboxamida generalmente implica múltiples pasos, incluyendo la formación del núcleo de benzotiofeno, la introducción del anillo de tiazol y el acoplamiento final para formar la carboxamida. Una ruta sintética común implica los siguientes pasos:
Formación del núcleo de benzotiofeno: El núcleo de benzotiofeno se puede sintetizar mediante una reacción de ciclización que involucra un precursor adecuado, como una 2-haloanilina y un compuesto tiocarbonílico.
Introducción del anillo de tiazol: El anillo de tiazol se puede introducir mediante una reacción de condensación entre una tioamida adecuada y una halocetona.
Reacción de acoplamiento: El paso final implica el acoplamiento del núcleo de benzotiofeno con el anillo de tiazol mediante la formación de un enlace amida, típicamente utilizando un reactivo de acoplamiento como N,N'-diciclohexilcarbodiimida (DCC) o 1-etil-3-(3-dimetilaminopropil)carbodiimida (EDC).
Análisis De Reacciones Químicas
3-cloro-6-metil-N-[(2-metil-1,3-tiazol-4-il)metil]-1-benzotiofeno-2-carboxamida experimenta varias reacciones químicas, que incluyen:
Oxidación: El compuesto puede sufrir reacciones de oxidación, particularmente en el átomo de azufre en el anillo de tiazol, lo que lleva a la formación de sulfóxidos o sulfonas.
Reducción: Las reacciones de reducción pueden ocurrir en el grupo carbonilo en la carboxamida, lo que lleva a la formación de aminas.
Sustitución: El compuesto puede sufrir reacciones de sustitución, particularmente en los grupos cloro y metil, lo que lleva a la formación de varios derivados.
Hidrólisis: El enlace amida en el compuesto se puede hidrolizar en condiciones ácidas o básicas, lo que lleva a la formación del ácido carboxílico y la amina correspondientes.
Aplicaciones Científicas De Investigación
3-cloro-6-metil-N-[(2-metil-1,3-tiazol-4-il)metil]-1-benzotiofeno-2-carboxamida tiene una amplia gama de aplicaciones de investigación científica, que incluyen:
Química: El compuesto se utiliza como bloque de construcción en la síntesis de varios compuestos heterocíclicos y como ligando en química de coordinación.
Biología: El compuesto ha sido estudiado por sus potenciales actividades biológicas, incluyendo propiedades antimicrobianas, antifúngicas y anticancerígenas.
Medicina: El compuesto se está investigando por sus potenciales aplicaciones terapéuticas, particularmente como agente antiinflamatorio y analgésico.
Industria: El compuesto se utiliza en el desarrollo de nuevos materiales, como polímeros y colorantes, debido a sus propiedades químicas únicas.
Mecanismo De Acción
El mecanismo de acción de 3-cloro-6-metil-N-[(2-metil-1,3-tiazol-4-il)metil]-1-benzotiofeno-2-carboxamida implica su interacción con objetivos moleculares y vías específicas. El compuesto puede interactuar con enzimas y receptores, lo que lleva a la modulación de varios procesos biológicos. Por ejemplo, el compuesto puede inhibir la actividad de ciertas enzimas involucradas en la inflamación, lo que lleva a sus efectos antiinflamatorios. El compuesto también puede interactuar con el ADN o las proteínas, lo que lleva a sus propiedades antimicrobianas y anticancerígenas.
Comparación Con Compuestos Similares
3-cloro-6-metil-N-[(2-metil-1,3-tiazol-4-il)metil]-1-benzotiofeno-2-carboxamida se puede comparar con otros compuestos similares, como:
Derivados de benzotiofeno: Compuestos con un núcleo de benzotiofeno, como raloxifeno y zileutón, que han sido estudiados por sus propiedades moduladoras del receptor de estrógeno y antiinflamatorias, respectivamente.
Derivados de tiazol: Compuestos con un anillo de tiazol, como tiamina (vitamina B1) y ritonavir, que han sido estudiados por sus propiedades de nutrientes esenciales y antivirales, respectivamente.
Derivados de carboxamida: Compuestos con un grupo carboxamida, como capsaicina y acetaminofén, que han sido estudiados por sus propiedades analgésicas y antipiréticas, respectivamente.
La singularidad de 3-cloro-6-metil-N-[(2-metil-1,3-tiazol-4-il)metil]-1-benzotiofeno-2-carboxamida radica en su combinación de las unidades de benzotiofeno, tiazol y carboxamida, que confiere al compuesto un conjunto único de propiedades químicas y biológicas.
Propiedades
Fórmula molecular |
C15H13ClN2OS2 |
|---|---|
Peso molecular |
336.9 g/mol |
Nombre IUPAC |
3-chloro-6-methyl-N-[(2-methyl-1,3-thiazol-4-yl)methyl]-1-benzothiophene-2-carboxamide |
InChI |
InChI=1S/C15H13ClN2OS2/c1-8-3-4-11-12(5-8)21-14(13(11)16)15(19)17-6-10-7-20-9(2)18-10/h3-5,7H,6H2,1-2H3,(H,17,19) |
Clave InChI |
KHTITMDVEZUZPI-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=C(C=C1)C(=C(S2)C(=O)NCC3=CSC(=N3)C)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-butyl-4-{1-[4-(3,4-dimethylphenoxy)butyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one](/img/structure/B11352318.png)
![2-(3,5-dimethylphenoxy)-N-[2-(4-methoxyphenyl)-2-(morpholin-4-yl)ethyl]acetamide](/img/structure/B11352321.png)
![4-methyl-N-{1-methyl-2-[(4-methylpiperidin-1-yl)methyl]-1H-benzimidazol-5-yl}benzamide](/img/structure/B11352333.png)
![2-{[2-(4-chlorophenoxy)ethyl]sulfanyl}-1-(prop-2-yn-1-yl)-1H-benzimidazole](/img/structure/B11352340.png)
![N-{[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]methyl}-4-(propan-2-yloxy)benzamide](/img/structure/B11352347.png)
![N-{3-[(2-methoxyethyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}-4-methyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B11352355.png)
![1-[(4-fluorobenzyl)sulfonyl]-N-[2-(trifluoromethyl)phenyl]piperidine-4-carboxamide](/img/structure/B11352356.png)
![N-{[1-(dimethylamino)cyclohexyl]methyl}-2-phenylacetamide](/img/structure/B11352364.png)
![1-[4-(1,3-Benzoxazol-2-yl)piperidin-1-yl]-2-(pentafluorophenoxy)ethanone](/img/structure/B11352367.png)


![2-{1-[5-methyl-2-(propan-2-yl)phenoxy]ethyl}-1H-benzimidazole](/img/structure/B11352382.png)


